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Compound of Interest

Compound Name: Methyl furfuryl disulfide

Cat. No.: B1329271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl furfuryl disulfide (CAS No. 57500-00-2) is a volatile organosulfur compound found in

various food products, including coffee, wheat bread, and cooked meats.[1] It is a significant

contributor to the aroma and flavor profiles of these foods, often described as having roasted,

meaty, and slightly sulfurous notes. Understanding its chemical and physical properties through

spectroscopic analysis is crucial for quality control in the food and fragrance industries, as well

as for researchers studying flavor chemistry and natural products. This guide provides a

consolidated overview of the available spectroscopic data (NMR, IR, MS) for methyl furfuryl
disulfide and outlines general experimental protocols for such analyses.

Chemical Structure and Properties
IUPAC Name: 2-[(methyldisulfanyl)methyl]furan[2]

Molecular Formula: C₆H₈OS₂[2]

Molecular Weight: 160.26 g/mol

Appearance: Colorless to pale brown liquid.[2]

Odor: Roasted bread crust, with a slight sulfuraceous, coffee-like, meaty character upon

dilution.[2]
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Spectroscopic Data
The following sections present the available spectroscopic data for methyl furfuryl disulfide.

While spectral data exists in various databases, detailed, publicly accessible quantitative

information is limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants

(J), for methyl furfuryl disulfide are not readily available in the public domain. Spectroscopic

databases such as SpectraBase indicate the existence of an NMR spectrum, but the specific

data points are not provided in the search results.[3]

For reference, the ¹H and ¹³C NMR data for a structurally similar compound, methyl 2-methyl-3-

furyl disulfide, are presented below. It is important to note that these values are not directly

transferable to methyl furfuryl disulfide but can provide an indication of the expected

chemical shifts.

Table 1: ¹H and ¹³C NMR Data for Methyl 2-methyl-3-furyl disulfide (CDCl₃)[4]

Nucleus Chemical Shift (δ) [ppm]

¹H 7.28, 6.43, 2.44, 2.39

¹³C 155.75, 140.85, 114.52, 112.95, 22.84, 11.92

Infrared (IR) Spectroscopy
A definitive peak table for the IR spectrum of methyl furfuryl disulfide is not available in the

searched literature. However, the presence of a furan ring and a disulfide bond would give rise

to characteristic absorption bands. General expected IR absorptions are listed below.

SpectraBase indicates the availability of FTIR spectra for this compound.[3][5]

Table 2: Expected Infrared Absorption Ranges for Methyl Furfuryl Disulfide
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Functional Group **Characteristic Absorption (cm⁻¹) **

C-H (furan ring) ~3100

C-H (aliphatic) 2850-3000

C=C (furan ring) 1500-1650

C-O-C (furan ring) 1000-1300

S-S (disulfide) 400-500 (weak)

C-S 600-800

Mass Spectrometry (MS)
Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis is

available. The key fragments observed are summarized below.

Table 3: Mass Spectrometry Data (GC-MS) for Methyl Furfuryl Disulfide[2]

m/z (mass-to-charge ratio) Relative Intensity Possible Fragment

81 Top Peak [C₅H₅O]⁺ (Furfuryl cation)

53 2nd Highest [C₄H₅]⁺

45 3rd Highest [CHS]⁺ or [CH₃O]⁺

The molecular ion peak [M]⁺ at m/z 160 would also be expected, though its intensity may vary

depending on the ionization method.

Experimental Protocols
Detailed experimental protocols for the acquisition of the above-referenced spectra are not

publicly available. However, the following sections describe general methodologies for the

spectroscopic analysis of volatile sulfur compounds like methyl furfuryl disulfide.

NMR Spectroscopy
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Sample Preparation: A small amount of methyl furfuryl disulfide is dissolved in a

deuterated solvent (e.g., CDCl₃, acetone-d₆). For quantitative analysis, a known amount of

an internal standard may be added.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 MHz or higher). Standard pulse sequences are used to obtain one-dimensional

spectra. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed

to aid in the complete assignment of proton and carbon signals.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation: As a liquid, methyl furfuryl disulfide can be analyzed neat by placing

a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated

Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly onto the

ATR crystal. For vapor phase analysis, the sample can be heated in a gas cell.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is

first collected. The sample spectrum is then recorded, and the instrument software

automatically ratios the sample spectrum to the background to produce the absorbance or

transmittance spectrum.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The sample is typically diluted in a volatile organic solvent (e.g.,

dichloromethane, hexane). For trace analysis, headspace or solid-phase microextraction

(SPME) techniques may be employed to extract and concentrate the volatile disulfide from a

sample matrix.
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Gas Chromatography: A small volume of the prepared sample is injected into the GC, where

it is vaporized. The volatile components are separated based on their boiling points and

interactions with the stationary phase of the GC column (a common choice would be a non-

polar or semi-polar column). The oven temperature is programmed to ramp up over time to

facilitate the separation of compounds with different volatilities.

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the

mass spectrometer. They are ionized (typically by electron impact, EI), and the resulting

charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Data Analysis: The mass spectrum of each eluting compound is recorded. The fragmentation

pattern is then analyzed to identify the structure of the compound, often with the assistance

of spectral libraries (e.g., NIST, Wiley).
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Click to download full resolution via product page

Caption: Chemical structure of methyl furfuryl disulfide.
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Caption: A generalized workflow for the spectroscopic analysis of methyl furfuryl disulfide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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